molecular formula C32H24Cl4O4 B3824808 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate)

1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate)

Cat. No. B3824808
M. Wt: 614.3 g/mol
InChI Key: JVMQNFWQMFXZGF-UHFFFAOYSA-N
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Description

1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as bis(2,4-dichlorobenzoyl)cyclohexane or DCB. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Mechanism of Action

The mechanism of action of 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate) is not fully understood. However, it has been suggested that the compound may act as a cross-linking agent, forming strong covalent bonds between polymer chains and enhancing the mechanical properties of the resulting material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate). However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate) in lab experiments is its excellent thermal stability and chemical resistance, which makes it suitable for use in harsh environments. However, one of the limitations of using this compound is its insolubility in water, which may limit its applications in some experiments.

Future Directions

There are several future directions for research on 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate). Some of these include:
1. Studying the mechanism of action of the compound in more detail to better understand its potential applications in various fields.
2. Investigating the use of the compound as a cross-linking agent in the synthesis of new materials with enhanced mechanical properties.
3. Exploring the potential use of 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate) in the development of new electronic devices with improved performance.
4. Studying the toxicity and environmental impact of the compound to ensure its safe use in various applications.
In conclusion, 1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate) is a promising compound with potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and to explore its potential uses in different applications.

Scientific Research Applications

1,1-cyclohexanediyldi-4,1-phenylene bis(2,4-dichlorobenzoate) has been extensively studied for its potential applications in various fields of science. It has been found to exhibit excellent thermal stability, high chemical resistance, and good electrical properties, making it a suitable candidate for use in electronic devices such as capacitors and transistors.

properties

IUPAC Name

[4-[1-[4-(2,4-dichlorobenzoyl)oxyphenyl]cyclohexyl]phenyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24Cl4O4/c33-22-8-14-26(28(35)18-22)30(37)39-24-10-4-20(5-11-24)32(16-2-1-3-17-32)21-6-12-25(13-7-21)40-31(38)27-15-9-23(34)19-29(27)36/h4-15,18-19H,1-3,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMQNFWQMFXZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24Cl4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-{4-[(2,4-Dichlorobenzoyl)oxy]phenyl}cyclohexyl)phenyl 2,4-dichlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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